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Compound of Interest

Compound Name: 4-Bromo-2-methylfuran

Cat. No.: B8790029

Technical Monograph: 4-Bromo-2-methylfuran

Precision Characterization, Synthetic Challenges, and Application Protocols

Executive Summary

4-Bromo-2-methylfuran is a critical heteroaryl halide building block used primarily in the
synthesis of complex pharmaceutical candidates and natural product analogs. Unlike its
thermodynamic isomer (5-bromo-2-methylfuran), the 4-bromo congener allows for
functionalization at the

-position of the furan ring, preserving the

-methyl group as a metabolic handle or steric blocker. This guide addresses the structural
identification, the critical challenge of isomeric purity, and validated protocols for palladium-
catalyzed cross-coupling.

Part 1: Structural Identity & Chemoinformatics

Precise identification is paramount due to the prevalence of the 3-bromo and 5-bromo isomers
in commercial supplies.

Core Identifiers

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b8790029?utm_src=pdf-interest
https://www.benchchem.com/product/b8790029?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8790029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Parameter Value Notes
IUPAC Name 4-Bromo-2-methylfuran
"Sylvan” refers to 2-
Common Name 4-Bromo-sylvan
methylfuran
Verify via InChIKey due to
CAS Registry Number 19444-23-6 frequent database errors with
isomers
PubChem CID 11126564

Molecular Formula

Molecular Weight 160.95 g/mol

Machine-Readable Codes

SMILES (Canonical):

InChIKey:

Physicochemical Profile[1][2][3][4][5][6][7][8]
o Appearance: Colorless to pale yellow liquid.

e Boiling Point: ~145-148 °C (Predicted). Note: Close proximity to 5-bromo isomer (bp 150 °C)
makes distillation difficult.

e Density: ~1.5 g/cm3.

 Stability: Light sensitive; prone to polymerization if acid-stabilizers are absent. Store at 2—
8°C under Argon.

Part 2: The Isomer Challenge (Critical Quality
Attribute)

Expert Insight: The most common failure mode in utilizing this reagent is isomeric
contamination. Direct bromination of 2-methylfuran yields >90% 5-bromo-2-methylfuran (the
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-halogenated product) due to the electronic activation of the C5 position by the ring oxygen.

Researchers must validate the regiochemistry of their starting material using

-NMR.

e 4-Bromo-2-methylfuran (Target): Coupling constant between C3-H and C5-H is typical for
meta-like furan protons (

).

¢ 5-Bromo-2-methylfuran (Impurity): Coupling constant between C3-H and C4-H is typical for
vicinal protons (

Isomer Visualization
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Figure 1: Divergence in bromination regioselectivity. The 4-bromo isomer requires specific
synthetic workarounds, such as decarboxylation of 4-bromo-2-furoic acid.

Part 3: Reactivity & Application Protocols

The primary utility of 4-bromo-2-methylfuran is as an electrophile in Palladium-catalyzed
cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi).
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Validated Protocol: Suzuki-Miyaura Coupling

Objective: Coupling 4-bromo-2-methylfuran with an aryl boronic acid. Challenge: Furan rings
are electron-rich and can poison Pd catalysts; the C4-Br bond is less reactive than typical aryl
bromides.

Reagents

o Electrophile: 4-Bromo-2-methylfuran (1.0 equiv)
e Nucleophile: Aryl boronic acid (1.2 equiv)[1]
o Catalyst:

(3-5 mol%) or
/XPhos for sterically hindered substrates.

e Base:

(2.0 equiv, 2M aqueous solution) or

(anhydrous).

Solvent: 1,4-Dioxane : Water (4:[1]1) degassed.[1]

Step-by-Step Methodology

¢ Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.
o Loading: Charge the vessel with the aryl boronic acid, base (

), and Catalyst (
)[1]

e Solvation: Add the degassed solvent mixture.

» Substrate Addition: Add 4-bromo-2-methylfuran via syringe. Note: If the furan is stored in
stabilizer, filtration through a small plug of basic alumina is recommended prior to use.
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Reaction: Seal and heat to 80-90°C for 4—12 hours.

o Monitor: TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the bromide (Rt

will shift significantly).

e Workup: Dilute with EtOAc, wash with water and brine. Dry over

 Purification: Flash chromatography. Furan derivatives are often non-polar; start with 100%

Hexanes.

Reaction Pathway Diagram
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4-Aryl-2-methylfuran
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Figure 2: Catalytic cycle for the C4-arylation of the furan core. The oxidative addition step is
generally rate-limiting for electron-rich heterocycles.

Part 4: Safety & Stability

Health Hazards:

o Lachrymator: Halogenated furans are potent eye and respiratory irritants. Handle strictly in a
fume hood.

o Skin Absorption: High permeability expected. Wear nitrile gloves (double gloving
recommended).

Chemical Stability:

e Acid Sensitivity: Furans are sensitive to strong acids (ring opening/polymerization). Avoid
acidic workups; use saturated

or neutral buffers.

o Oxidation: Slowly oxidizes in air to form furanones or ring-opened dicarbonyls.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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